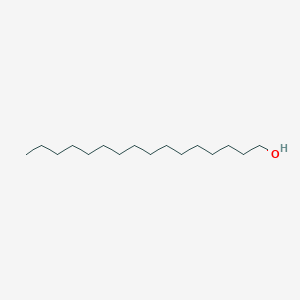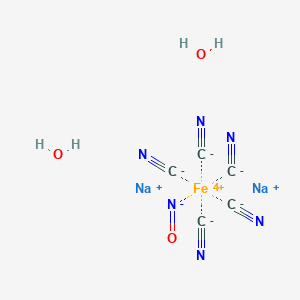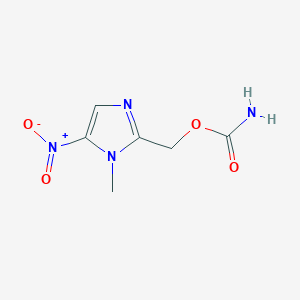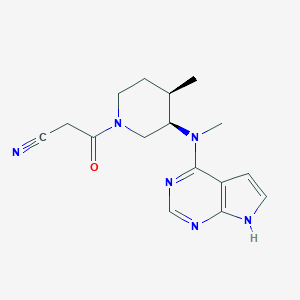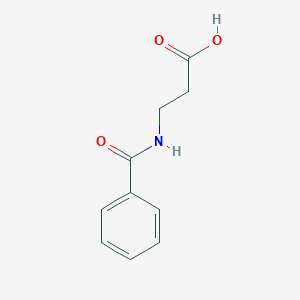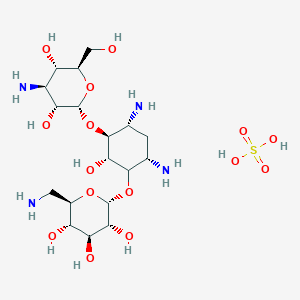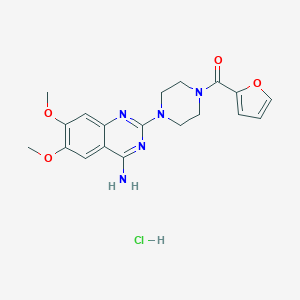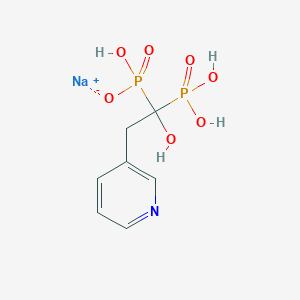
盐酸拉诺拉嗪
描述
雷诺嗪二盐酸盐是一种哌嗪衍生物,主要用作抗心绞痛药物。 它以选择性抑制心脏细胞晚期钠电流的能力而闻名,这有助于缓解慢性稳定型心绞痛的症状,而不会显着影响心率或血压 。 该化合物以商品名 Ranexa 出售,已在美国和欧洲获批使用 .
科学研究应用
雷诺嗪二盐酸盐在科学研究中具有广泛的应用:
作用机制
雷诺嗪二盐酸盐主要通过抑制心脏复极期间的内向钠电流 (INa) 的晚期来发挥作用 。这种抑制降低了细胞内钠水平,进而减少了心脏细胞的钙超载。 钙超载的减少有助于改善心肌舒张并降低舒张期壁张力,从而缓解心绞痛症状 。 此外,雷诺嗪已被证明可以抑制其他离子通道,包括钾通道,这可能有助于其抗心律失常作用 .
生化分析
Biochemical Properties
Ranolazine dihydrochloride interacts with various enzymes and proteins. At clinically therapeutic levels, it inhibits sodium and potassium ion channel currents . This inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied .
Cellular Effects
Ranolazine dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by reducing intracellular calcium overload, thereby decreasing left ventricular diastolic tension . This is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Molecular Mechanism
Ranolazine dihydrochloride exerts its effects at the molecular level through several mechanisms. It inhibits the late phase of the inward sodium current, leading to a reduction in intracellular calcium . This inhibition is believed to be the primary mechanism of action of ranolazine dihydrochloride .
Temporal Effects in Laboratory Settings
The effects of ranolazine dihydrochloride change over time in laboratory settings. The elimination half-life of ranolazine is 1.4–1.9 hours but is apparently prolonged, on average, to 7 hours for the extended-release formulation as a result of extended absorption .
Dosage Effects in Animal Models
The effects of ranolazine dihydrochloride vary with different dosages in animal models. For instance, in a goat model of lone atrial fibrillation, 10µM ranolazine led to a 40% reduction in the number of ventricular tachycardia episodes .
Metabolic Pathways
Ranolazine dihydrochloride is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 .
Transport and Distribution
Ranolazine dihydrochloride is transported and distributed within cells and tissues. Its protein binding is about 61–64% over the therapeutic concentration range .
Subcellular Localization
Its ability to inhibit sodium and potassium ion channel currents suggests that it may localize to areas of the cell where these channels are present .
准备方法
合成路线和反应条件
雷诺嗪二盐酸盐的合成涉及几个关键步骤。 一种常见的方法是从 2-甲氧基苯酚与环氧氯丙烷在水、二恶烷和氢氧化钠存在下反应开始,形成 1-(2-甲氧基苯氧基)-2,3-环氧丙烷 。 然后,将该中间体与哌嗪在乙醇中缩合,得到 2-(2-甲氧基苯氧基)-1-(哌嗪-1-基)乙醇 。 最后一步是将该化合物与 2,6-二甲基苯胺和氯乙酰氯在三乙胺和二氯甲烷存在下反应,生成雷诺嗪 .
工业生产方法
雷诺嗪二盐酸盐的工业生产通常遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 先进的技术,如高效液相色谱 (HPLC),用于监测合成过程并确保最终产品的质量 .
化学反应分析
反应类型
雷诺嗪二盐酸盐会发生各种化学反应,包括:
氧化: 雷诺嗪可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 该化合物也可以发生还原反应,尽管这些反应不太常见。
取代: 雷诺嗪可以参与取代反应,特别是涉及其官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化铝锂等还原剂。
取代: 取代反应的条件取决于所涉及的特定官能团。
主要产物
从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致形成羟基化衍生物,而取代反应会导致产生各种取代哌嗪衍生物 .
相似化合物的比较
类似化合物
依伐布雷定: 另一种抗心绞痛药物,通过抑制窦房结的 If 电流起作用,降低心率。
氨氯地平: 一种钙通道阻滞剂,用于治疗心绞痛和高血压。
β-阻滞剂: 如美托洛尔,可降低心率和心肌耗氧量。
独特性
雷诺嗪二盐酸盐的作用机制是独一无二的,因为它选择性地抑制晚期钠电流,而不会显着影响心率或血压 。 这使得它成为那些可能无法耐受其他抗心绞痛药物(由于其对心率和血压的影响)的患者的宝贵选择 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ranolazine dihydrochloride involves the reaction of 3-amino-4-methoxybenzoic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester followed by reduction and salt formation.", "Starting Materials": [ "3-amino-4-methoxybenzoic acid", "2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 3-amino-4-methoxybenzoic acid and 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester are reacted in methanol in the presence of hydrochloric acid.", "Step 2: The resulting product is reduced with sodium borohydride to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form Ranolazine dihydrochloride." ] } | |
CAS 编号 |
95635-56-6 |
分子式 |
C24H34ClN3O4 |
分子量 |
464.0 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |
InChI 键 |
HIWSKCRHAOKBSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |
外观 |
Powder |
溶解度 |
>75.1 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranolazine Dihydrochloride in treating angina?
A1: Ranolazine Dihydrochloride acts as an inhibitor of late sodium current (INa,L) in cardiac myocytes [, ]. This action reduces intracellular sodium overload, subsequently decreasing calcium influx and mitigating myocardial ischemia. This mechanism differentiates it from traditional antianginal agents like calcium channel blockers and nitrates, making it a valuable therapeutic option.
Q2: What are the major degradation products observed during forced degradation studies of Ranolazine Dihydrochloride?
A2: Forced degradation studies, as detailed in one of the papers [], revealed that Ranolazine Dihydrochloride undergoes degradation under acidic, basic, oxidative, and dry heat conditions. The identified degradation products are o-Methoxyphenol and 2,6-Dimethylaniline. Interestingly, the drug remained stable under wet heat and UV light exposure.
Q3: How was the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed for Ranolazine Dihydrochloride validated?
A3: The researchers employed a comprehensive validation procedure for the developed RP-HPLC method []. This involved assessing various parameters including accuracy, precision, linearity, specificity, robustness, limit of detection, and limit of quantification. The method demonstrated the ability to effectively separate and quantify Ranolazine Dihydrochloride from its degradation products, making it suitable for stability studies and quality control.
Q4: Has Ranolazine Dihydrochloride demonstrated any antiviral potential?
A4: Interestingly, a study [] explored the potential of repurposing existing drugs, including Ranolazine Dihydrochloride, for antiviral activity against influenza A virus. Computational analysis suggested Ranolazine Dihydrochloride could interact with the sodium channel voltage-gated type v alpha subunit (SCN5A). Experimental validation confirmed that Ranolazine Dihydrochloride exhibited significant plaque reduction in Madin Darby canine kidney (MDCK) cells and showed antiviral activity in both MDCK and adenocarcinoma human alveolar basal epithelial (A549) cell lines. This highlights the possibility of Ranolazine Dihydrochloride having a broader therapeutic application beyond its established use as an antianginal agent.
Q5: What are the limitations of Ranolazine Dihydrochloride as an anti-atrial fibrillation agent?
A5: While Ranolazine Dihydrochloride shows promise in managing atrial fibrillation, research [] suggests its efficacy might be limited. Electropharmacological studies in halothane-anesthetized dogs revealed that while Ranolazine Dihydrochloride prolongs atrial and ventricular effective refractory periods, it also exhibits cardiodepressive effects and delays ventricular depolarization and repolarization. The calculated ΔAERP/ΔVERP ratio for Ranolazine Dihydrochloride suggests a potentially lower efficacy compared to drugs like dronedarone, amiodarone, bepridil, and dl-sotalol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



